

cross-validation of analytical data for 5-(Trimethylsilylethynyl)indane from different techniques

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Compound of Interest

Compound Name: 5-(Trimethylsilylethynyl)indane

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Cross-Validation of Analytical Data for 5-(Trimethylsilylethynyl)indane: A Comparative Guide

Introduction

5-(Trimethylsilylethynyl)indane is a molecule of interest in synthetic chemistry and materials science, incorporating a rigid indane scaffold with a versatile trimethylsilyl-protected acetylene functionality. Accurate characterization of this compound is crucial for its application in further research and development. This guide provides a comparative overview of the expected analytical data for **5-(Trimethylsilylethynyl)indane** obtained from various spectroscopic techniques.

It is important to note that specific experimental data for **5-(Trimethylsilylethynyl)indane** is not readily available in the public domain. Therefore, this guide presents a predicted analytical profile based on the well-established spectral characteristics of its constituent functional groups: the indane moiety, the ethynyl group, and the trimethylsilyl group. This predictive approach allows researchers to have a reference point for the characterization of this and structurally similar molecules.



Data Presentation: Predicted Analytical Data

The following tables summarize the expected quantitative data from key analytical techniques for the characterization of **5-(Trimethylsilylethynyl)indane**.

Table 1: Predicted ¹H NMR Spectral Data



Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Notes
Trimethylsilyl (-Si(CH₃)₃)	~ 0.25	Singlet	9Н	-	Characteristic sharp singlet for the nine equivalent protons of the TMS group.
Indane -CH ₂ - (positions 1 & 3)	~ 2.9 - 3.1	Triplet	4H	~ 7.5	Protons on the saturated carbons of the indane ring.
Indane -CH₂- (position 2)	~ 2.0 - 2.2	Quintet	2H	~ 7.5	Methylene protons flanked by the other two methylene groups in the five-membered ring.
Aromatic (Indane)	~ 7.1 - 7.5	Multiplet	3H	-	Aromatic protons of the indane ring system. The exact shifts and splitting patterns will depend on the substitution pattern.



Table 2: Predicted ¹³C NMR Spectral Data

Carbon	Predicted Chemical Shift (δ, ppm)	Notes	
Trimethylsilyl (-Si(CH₃)₃)	~ 0	The methyl carbons of the TMS group typically appear close to the reference signal. [1][2]	
Acetylenic (C≡C-Si)	~ 90 - 105	The two acetylenic carbons will have distinct chemical shifts in this range.	
Indane (-CH ₂ -)	~ 30 - 40	Aliphatic carbons of the indane five-membered ring.	
Aromatic (Indane)	~ 120 - 145	Aromatic carbons of the indane ring. Quaternary carbons will have lower intensity.[3][4]	

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	lon	Fragmentation Pathway
214	[M] ⁺	Molecular ion peak.
199	[M - CH₃]+	Loss of a methyl group from the trimethylsilyl moiety, a common fragmentation for TMS-containing compounds. [5][6][7]
115	[Indane-C≡CH]+	Cleavage of the trimethylsilyl group.
73	[Si(CH₃)₃]+	Characteristic fragment for the trimethylsilyl cation.[8]



Table 4: Predicted FTIR Spectral Data

Wavenumber (cm ⁻¹)	Vibration	Intensity	Notes
~ 2150	C≡C Stretch (internal)	Medium to Weak	Characteristic absorption for the carbon-carbon triple bond.[9][10][11]
~ 1250 and ~ 840	Si-C Stretch	Strong	Characteristic absorptions for the trimethylsilyl group.[9]
~ 3100 - 3000	C-H Stretch (Aromatic)	Medium	Aromatic C-H stretching vibrations. [12][13]
~ 3000 - 2850	C-H Stretch (Aliphatic)	Medium	Aliphatic C-H stretching from the indane moiety.[12][14]
~ 1600 and ~ 1480	C=C Stretch (Aromatic)	Medium	Aromatic ring skeletal vibrations.[12]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These represent standard operating procedures that would be applicable for the analysis of **5**- **(Trimethylsilylethynyl)indane**.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a
 deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0
 ppm).



• ¹H NMR Acquisition:

- A standard proton pulse program is used.
- Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- 16 to 64 scans are typically acquired for a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - A proton-decoupled carbon pulse program is used to obtain singlets for each unique carbon.
 - A wider spectral width is used compared to ¹H NMR.
 - A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phasecorrected, and baseline-corrected. Chemical shifts are referenced to the solvent peak or TMS.
- 2. Mass Spectrometry (MS)
- Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).
- Sample Introduction: For GC-MS, the sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and injected into the GC. The compound is separated on a capillary column and then introduced into the mass spectrometer. For direct infusion, the sample is introduced directly into the ion source.
- Ionization: Electron ionization (EI) is typically performed at 70 eV.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

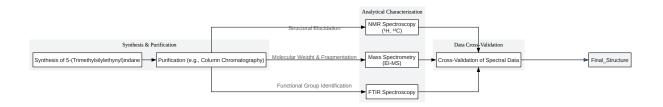


- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
- 3. Fourier-Transform Infrared (FTIR) Spectroscopy
- Instrumentation: A Fourier-transform infrared spectrometer.
- Sample Preparation:
 - Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
 - Solid (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): The sample is placed directly on the ATR crystal.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
- Data Analysis: The positions, intensities, and shapes of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Visualizations

Logical Workflow for Analytical Characterization

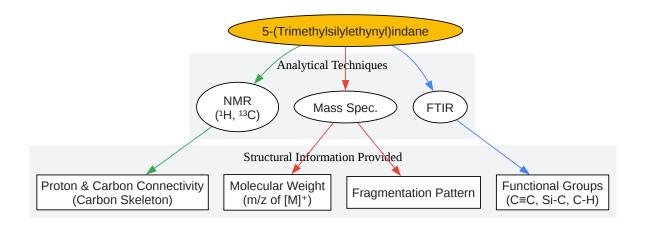




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Caption: Workflow for the synthesis, purification, and analytical characterization of **5- (Trimethylsilylethynyl)indane**.

Interrelation of Analytical Techniques





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